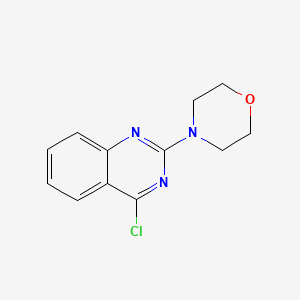

4-Chloro-2-morpholinoquinazoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-chloroquinazolin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c13-11-9-3-1-2-4-10(9)14-12(15-11)16-5-7-17-8-6-16/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAUCVLFWGAOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activities and Mechanistic Investigations of 4 Chloro 2 Morpholinoquinazoline Analogs in in Vitro Research

Enzyme Inhibition Studies

The quinazoline (B50416) scaffold has been a focal point in the development of kinase inhibitors. Analogs of 4-chloro-2-morpholinoquinazoline, which feature substitutions at the 2- and 4-positions of the quinazoline ring, have been the subject of various in vitro studies to determine their biological activities and mechanisms of action. These investigations have primarily centered on their ability to inhibit key enzymes involved in cell signaling pathways, particularly those implicated in cancer.

Kinase Inhibition Profiles

The inhibitory activity of this compound analogs has been evaluated against a range of protein kinases, revealing diverse and sometimes potent inhibition profiles. These studies are crucial for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

The quinazoline core is a well-established pharmacophore for EGFR inhibitors. nih.gov Research into 4-anilinoquinazoline (B1210976) derivatives has demonstrated potent inhibitory activity against EGFR tyrosine kinase. nih.gov These compounds act as ATP-competitive inhibitors, and their efficacy is often influenced by the substitution pattern on the aniline (B41778) ring. nih.gov For instance, the introduction of small, non-polar meta substituents on the aniline ring of 4-anilinoquinazolines has been shown to yield highly potent inhibitors of EGFR. nih.gov

While direct studies on this compound analogs are not extensively available in the reviewed literature, the broader class of 4-anilinoquinazolines provides significant insights. A series of 6-arylureido-4-anilinoquinazoline derivatives were synthesized and evaluated for their EGFR inhibitory activity. Several of these compounds exhibited sub-micromolar IC50 values, indicating potent inhibition. frontiersin.org The substitution at the C-6 position of the quinazoline scaffold, in addition to the 4-anilino moiety, appears to contribute significantly to the observed potency. frontiersin.org

Furthermore, the replacement of a piperazine ring with a morpholine (B109124) moiety in some quinazoline-based EGFR inhibitors has been noted to result in less potent compounds, suggesting that the nature of the substituent at this position is critical for optimal activity. nih.gov However, other structural modifications, such as the introduction of a thiophene-2-ylmethanamine at the C-4 position, have yielded derivatives with good antiproliferative activity in EGFR-overexpressing cell lines. nih.gov

| Compound | Substitution Pattern | EGFR IC50 (nM) |

|---|---|---|

| Compound 7i | 6-arylureido-4-anilinoquinazoline | 17.32 |

| Gefitinib (Reference) | 4-anilinoquinazoline | 25.42 |

| Erlotinib (Reference) | 4-anilinoquinazoline | 33.25 |

| Compound 5 | 4-anilino-6-(piperazin-1-yl)quinazoline with meta-chloroaniline | 1 |

| Vandetanib (Reference) | 4-anilinoquinazoline | 11 |

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Dual inhibition of PI3Kα and mTOR is a promising therapeutic strategy. A series of 4-morpholino-2-phenylquinazolines and their derivatives have been synthesized and evaluated as PI3K p110α inhibitors. nih.gov Within this class of compounds, a thieno[3,2-d]pyrimidine derivative, structurally related to the quinazoline scaffold, demonstrated potent and selective inhibition of PI3Kα with an IC50 value in the low nanomolar range. nih.gov This highlights the potential of the 4-morpholino-2-substituted scaffold in targeting this key enzyme.

Further studies on 2,4-disubstituted quinazoline analogs have identified potent dual inhibitors of PI3Kα and mTOR. These compounds, featuring a morpholine group at the 4-position, have shown single to double-digit nanomolar IC50 values against both enzymes. The structure-activity relationship studies revealed that modifications at the 2-position of the quinazoline ring significantly impact the inhibitory potency and selectivity.

| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |

|---|---|---|

| Compound 9e | 8 | 14 |

| Compound 9f | 5 | 10 |

| Compound 9g | 4 | 11 |

| Compound 9k | 2 | 308 |

| Compound 9m | 9 | 12 |

| Compound 9o | 7 | 15 |

Mer TK is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and is implicated in the pathogenesis of several cancers. Research has identified 4-substituted 2-phenylaminoquinazoline compounds as a novel class of Mer TK inhibitors. nih.gov A study evaluating a series of these 2,4-disubstituted quinazolines revealed that most compounds exhibited inhibitory activity against Mer TK in the low micromolar range. nih.gov

The structure-activity relationship of these analogs indicated that the nature of the substituent at the 4-position of the quinazoline ring plays a crucial role in determining the inhibitory potency. For instance, a compound with a 4-(3-hydroxypropylamino) substituent at the 4-position was identified as a potent lead with an IC50 of 0.68 µM. nih.gov While these compounds are not 2-morpholino derivatives, they share the 2,4-disubstituted quinazoline scaffold, suggesting that with appropriate modifications, 2-morpholinoquinazoline analogs could also be explored for Mer TK inhibition.

| Compound | Substitution at 4-position | Mer TK IC50 (µM) |

|---|---|---|

| 4b | -NH(CH2)3OH | 0.68 |

| 4a | -NH(CH2)2OH | 1.08 |

| 6d | -NH(p-hydroxyphenyl) | 1.24 |

| 7a | -NH(CH2)3OH (with p-CN on 2-phenylamino) | 1.72 |

| 6b | -NH(p-aminophenyl) | 2.96 |

| 6c | -NH(p-fluorophenyl) | 7.27 |

The Bcl-2 family of proteins are key regulators of apoptosis, and their overexpression is a common mechanism of cancer cell survival and resistance to therapy. While direct evidence for the inhibition of Bcl-2 by this compound analogs is limited in the available literature, broader studies on related heterocyclic systems suggest the potential for such activity.

For example, a heterocyclic compound containing a thiomorpholino group, 8-oxo-3-thiomorpholino-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile (S1), was identified as a potent inducer of apoptosis that targets Bcl-2. nih.gov This compound was found to inactivate the Bcl-2 protein by disrupting its alpha-helical structure. nih.gov Although the core scaffold is different, the presence of a morpholine-related moiety in a Bcl-2 inhibitor is noteworthy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| S1 | H22 (hematoma) | 0.17 |

| S1 | MCF-7 (adenocarcinoma) | 0.09 |

Src and Abl are non-receptor tyrosine kinases that play important roles in cell proliferation, survival, and migration. Their aberrant activation is associated with various cancers. While there is a lack of direct studies on this compound analogs as Src or Abl inhibitors, research on other quinazoline derivatives has shown promise in targeting these kinases.

A series of styrylquinazoline derivatives with a thioaryl moiety at the C4 position were synthesized and evaluated for their inhibitory activity against a panel of non-receptor tyrosine kinases, including Abl and Src. nih.gov Several of these compounds demonstrated significant inhibition of Abl kinase, with one compound (IS1) showing over 90% inhibition at a concentration of 0.5 µM. nih.gov This compound also exhibited strong inhibitory effects on Src family kinases such as Fyn and Lck. nih.gov These findings suggest that the quinazoline scaffold can be functionalized to effectively inhibit Src and Abl kinases.

| Compound | Kinase | % Inhibition at 0.5 µM |

|---|---|---|

| IS1 | Abl | 90.81 |

| IS1 | Src | 79 |

| IS2 | Src | 58 |

| IS9 | Src | 54 |

| IS11 | Src | 53 |

| IS14 | Src | 48 |

Other Enzyme Targets

Phosphatidylcholine-specific phospholipase C (PC-PLC) Inhibition

Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme implicated in oncogenic processes such as cell proliferation, differentiation, and motility through the production of second messengers diacylglycerol (DAG) and phosphocholine. nih.gov While the xanthate D609 is a known inhibitor of PC-PLC, its low aqueous stability makes it a suboptimal candidate for drug development. nih.gov Research has identified 2-morpholinobenzoic acids as having improved PC-PLC inhibitory activity over D609. nih.gov Molecular modeling suggests that the carboxylic acid group of these molecules chelates the catalytic Zn2+ ions within the active site of the PC-PLC enzyme. nih.gov Further studies have explored replacing the carboxylic acid with a hydroxamic acid to enhance this interaction, leading to derivatives with similar or improved PC-PLC inhibitory activity compared to D609. nih.gov However, a direct investigation into the inhibitory effects of this compound analogs on PC-PLC has not been extensively reported in the available scientific literature.

Poly(ADP-ribose) polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA repair, and its inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations. The quinazoline-4-one scaffold has been identified as an essential structural feature for PARP inhibition. nih.gov

Numerous studies have demonstrated that quinazolinone derivatives can act as potent PARP-1 inhibitors. For instance, a series of new quinazolinone-based derivatives were synthesized and evaluated for their PARP-1 inhibitory activity. One of the most potent compounds, 12c , displayed an IC50 value of 30.38 nM, which is comparable to the well-known PARP inhibitor Olaparib (IC50 = 27.89 nM). mdpi.com In another study, a 4-Hydroxyquinazoline (B93491) derivative, compound B1 , exhibited an IC50 value of 63.81 ± 2.12 nM against PARP-1. nih.gov Further research into 2-substituted-quinazoline-4-ones identified a compound, designated as (T) , that showed 100% inhibition of PARP with an IC50 of 0.0914 μM. nih.gov These findings underscore the potential of the quinazoline scaffold in designing effective PARP-1 inhibitors.

Cellular Pathway Modulation

Apoptosis Induction Mechanisms in Cell Lines

Analogs of this compound have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines through multiple mechanisms. Mechanistic studies on morpholine-substituted quinazoline derivatives revealed that apoptosis is a primary cause of cancer cell death following treatment. genome.jp

One key mechanism involves the modulation of the BCL-2 family of proteins, which are critical regulators of apoptosis. Phenylquinazoline derivatives, for example, have been found to induce apoptosis by down-regulating the expression of anti-apoptotic proteins such as BCL-2 and BCL-XL. mdpi.com This disruption of pro-survival signaling leads to the release of mitochondrial Cytochrome C, a key event in the intrinsic apoptotic pathway. mdpi.com Furthermore, certain quinazoline sulfonamides have been shown to effectively trigger apoptosis in MCF-7 breast cancer cells, with flow cytometry data confirming their ability to mediate this process. nih.gov

Inhibition of Cellular Proliferation in Various Cancer Cell Lines

Derivatives of this compound have demonstrated significant antiproliferative activity across a range of human cancer cell lines. A study focused on morpholine-substituted quinazoline derivatives identified two compounds, AK-3 and AK-10 , with notable cytotoxic activity. genome.jp These compounds were evaluated against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines, showing potent growth inhibition. genome.jp

The half-maximal inhibitory concentrations (IC50) for these compounds highlight their efficacy. For instance, compound AK-10 was particularly effective against the MCF-7 and SHSY-5Y cell lines. genome.jp The detailed cytotoxic activities are presented in the table below.

| Compound | A549 IC50 (μM) | MCF-7 IC50 (μM) | SHSY-5Y IC50 (μM) |

|---|---|---|---|

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |

Beyond these specific examples, the broader class of 7-chloro-(4-thioalkylquinoline) derivatives has also shown antiproliferative effects against cell lines such as HCT116 (colorectal carcinoma). nih.gov

Signaling Pathway Perturbations (e.g., Phosphorylation of AKT, ERK, 4EBP, P70S6)

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, survival, and metabolism, and it is frequently dysregulated in cancer. nih.gov Quinazoline derivatives have been specifically designed to target this pathway.

A study on dimorpholinoquinazoline-based compounds demonstrated their potential as inhibitors of the PI3K/Akt/mTOR cascade. nih.gov The lead compound from this series, 7c , was found to inhibit the phosphorylation of key downstream effectors, including Akt, mTOR, and S6K (also known as p70S6K), at concentrations between 125–250 nM. nih.gov Similarly, a series of 4-morpholine-quinazoline derivatives were developed as PI3K/mTOR inhibitors, with a lead compound, 17f , showing significant inhibition of the PI3K/Akt/mTOR pathway through its effects on the phosphorylation of Akt (p-Akt at Ser473).

While the direct effects of this compound analogs on the phosphorylation of ERK and 4EBP have not been as extensively detailed, the established inhibition of the interconnected PI3K/Akt/mTOR pathway highlights a critical mechanism by which these compounds exert their anticancer effects. nih.gov

Antimicrobial Research Applications (in vitro)

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

There is no available data from in vitro studies detailing the antibacterial efficacy of this compound or its analogs against either Gram-positive or Gram-negative bacterial strains. Standard assays such as minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) have not been reported for this compound.

Antifungal Activities

Similarly, the scientific literature lacks any reports on the in vitro antifungal activities of this compound. Consequently, there is no information regarding its efficacy against various fungal pathogens.

Other Investigated Biological Activities (in vitro)

Antiviral Activity (e.g., Anti-HBV)

No studies have been published that investigate the in vitro antiviral properties of this compound, including any potential activity against the Hepatitis B virus (HBV).

Anti-Inflammatory Activity

There is a lack of published research on the in vitro anti-inflammatory effects of this compound. Key inflammatory markers and pathways that might be modulated by this compound have not been investigated.

Antioxidant Properties

The potential antioxidant capacity of this compound has not been assessed in any published in vitro studies. There is no data from common antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays.

Antimalarial Investigations

The quinazoline scaffold, a core component of this compound, has been a subject of significant interest in the development of new antimalarial agents. Research has demonstrated that derivatives of this chemical class exhibit potent activity against various strains of the malaria parasite, including multi-drug resistant lines. acs.org Analogs based on the 4(3H)-quinazolinone structure, which is related to the natural product febrifugine, have shown promising in vivo activity against Plasmodium berghei in murine models. nih.gov

In one study, a series of 2-substituted and 2,3-substituted quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antimalarial properties. nih.gov The findings suggested that the 4-quinazolinone moiety is a crucial element for activity against the malaria parasite. nih.gov Specifically, analog 5a from this series demonstrated potent antimalarial effects against P. berghei in mice. nih.gov Further investigations into pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives also revealed strong antimalarial activity in the P. berghei mouse model. nih.gov For instance, acetamide derivative 3a was able to cure 100% of the mice treated with doses ranging from 0.625 to 220 mg/kg. nih.gov

Optimization efforts on the 2-anilino quinazoline class have led to the development of compounds with potent efficacy against asexual P. falciparum 3D7 parasites, with EC50 values in the range of 0.1 to 2 μM. acs.org These compounds also retained activity against multidrug-resistant parasite lines such as K1, DD2, and W2. acs.org Studies on 6,7-dimethoxyquinazoline-2,4-diamines have also identified compounds with significant suppression rates in rodent models of malaria. researchgate.net These collective findings underscore the potential of the quinazoline scaffold as a template for designing novel and effective antimalarial drugs.

**Table 1: In Vivo Antimalarial Activity of Selected Quinazoline Analogs against *P. berghei***

| Compound | Structure Class | Dosage Range (mg/kg, oral) | Outcome in Murine Model | Source |

|---|---|---|---|---|

| 2a | Ethyl Carbamate Pyrroloquinazoline | 2.5 - 80 | Cured 5 out of 5 mice | nih.gov |

| 3a | Acetamide Pyrroloquinazoline | 0.625 - 220 | Cured 100% of mice groups | nih.gov |

| 4 | 1-Hydroxy-3-amino Pyrroloquinazoline | 80 - 160 | Cured 5 out of 5 mice | nih.gov |

| 5 | Tetraethyl Pyrroloquinazoline | 10 - 80 | Produced 100% cure | nih.gov |

| 5a | 2,3-substituted Quinazolin-4(3H)-one | 5 | Exhibited antimalarial activity | nih.gov |

Anti-Alzheimer's Disease Related Mechanisms

The multifaceted nature of Alzheimer's disease (AD) has prompted research into multi-target drugs, and quinazoline derivatives have emerged as a promising scaffold for this purpose. mdpi.comnih.gov These compounds have been shown to act on several key pathological pathways in AD, including cholinesterase activity, β-amyloid aggregation, oxidative stress, and tau protein pathology. mdpi.comnih.govresearchgate.net

Cholinesterase Inhibition

A primary therapeutic strategy in AD is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Numerous quinazoline derivatives have been synthesized and evaluated as potent inhibitors of these enzymes. nih.govnih.gov A study of 2,4-disubstituted quinazoline derivatives identified several compounds with potent and selective inhibitory activity against BuChE. nih.gov Notably, compound 6f was the most potent against equine BuChE with an IC50 value of 0.52 μM, demonstrating high selectivity over eel AChE. nih.gov Kinetic studies revealed a mixed-type inhibition pattern for the most potent compounds, suggesting they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.gov Another study identified MR2938 , a quinazolin-4(3H)-one derivative, which displayed promising AChE inhibitory activity with an IC50 value of 5.04 μM. nih.gov Furthermore, a series of rationally designed quinazoline derivatives (AV-1 to AV-21 ) were found to exhibit balanced and significant inhibition against human cholinesterases. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Quinazoline Analogs

| Compound | Enzyme | IC50 (μM) | Selectivity Index (AChE/BuChE) | Source |

|---|---|---|---|---|

| 6f | eqBuChE | 0.52 | > 96.15 | nih.gov |

| 6h | eqBuChE | 6.74 | > 7.41 | nih.gov |

| 6j | eqBuChE | 3.65 | > 13.69 | nih.gov |

| MR2938 | AChE | 5.04 | Not Reported | nih.gov |

β-Amyloid Aggregation Modulation

The aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques is a central hallmark of AD. Quinazoline-based compounds have been investigated for their ability to interfere with this process. nih.govrsc.org A library of isomeric 2,4-diaminoquinazoline (DAQ) derivatives was evaluated for anti-aggregation potential toward both Aβ40 and Aβ42. nih.gov Within this series, compound 3k (N4-(4-bromobenzyl)quinazoline-2,4-diamine) was identified as a highly potent inhibitor of Aβ40 aggregation, with an IC50 of approximately 80 nM. nih.gov Its isomer, 4k (N2-(4-bromobenzyl)quinazoline-2,4-diamine), proved to be a potent dual inhibitor of both Aβ40 and Aβ42 aggregation with an IC50 of 1.7 μM for both peptides. nih.gov Another study identified 8h (8-chloro-N2-isopropyl-N4-phenethylquinazoline-2,4-diamine) as a potent inhibitor of Aβ40 aggregation (IC50 = 900 nM), while compound 9h was the most potent against Aβ42 aggregation (IC50 ≈ 1.5 μM). rsc.org Additionally, the quinazoline derivative AV-2 was shown to prevent both self-induced and AChE-induced Aβ aggregation. nih.gov

Table 3: Inhibitory Activity of Quinazoline Analogs against Aβ Aggregation

| Compound | Peptide Target | IC50 | Source |

|---|---|---|---|

| 3k | Aβ40 | ~80 nM | nih.gov |

| 4k | Aβ40 / Aβ42 | 1.7 μM (dual) | nih.gov |

| 8h | Aβ40 | 900 nM | rsc.org |

| 9h | Aβ42 | ~1.5 μM | rsc.org |

Oxidative Stress Reduction

Oxidative stress is a key contributor to neuronal damage in Alzheimer's disease. mdpi.com The quinazoline scaffold has been incorporated into molecules designed to possess antioxidant properties, representing a multi-target approach to AD therapy. mdpi.comnih.gov Several 2,4-disubstituted quinazoline derivatives have been screened for their antioxidant capabilities, with compounds 6b , 6c , and 6j showing superior radical scavenging activity compared to other analogs in the series. nih.gov Furthermore, the lead compound AV-2 , which also inhibits cholinesterases and Aβ aggregation, demonstrated significant antioxidant potential in ex vivo and biochemical analyses. nih.gov This ability to mitigate oxidative stress, combined with other anti-AD activities, highlights the therapeutic versatility of the quinazoline framework. mdpi.com

Tau Protein Hyperphosphorylation Inhibition

The hyperphosphorylation and subsequent aggregation of tau protein into neurofibrillary tangles (NFTs) is another critical pathological feature of AD. The quinazoline scaffold has been identified as a promising basis for developing inhibitors of this process. mdpi.comnih.gov Research has shown that certain quinazoline derivatives can effectively reduce the levels of tau protein. nih.gov For example, in vivo studies with the multitarget quinazoline derivative AV-2 revealed that it reduced the expression levels of tau protein in the hippocampus of animal models. nih.gov Additionally, Saracatinib (AZD0530 ), a quinazoline derivative that acts as a Src family kinase inhibitor, has been investigated in the context of AD, as these kinases are implicated in pathways leading to tau pathology. nih.gov These findings suggest that targeting tau-related mechanisms is a viable strategy for quinazoline-based drug candidates. nih.govnih.gov

Structure Activity Relationship Sar Analysis of 4 Chloro 2 Morpholinoquinazoline Derivatives

General Principles of SAR in Quinazoline (B50416) Medicinal Chemistry Research

The medicinal chemistry of quinazolines is guided by several established SAR principles. The quinazoline core acts as a versatile scaffold, and its biological activity can be significantly modulated by the nature and position of its substituents. nih.govresearchgate.net For many quinazoline-based inhibitors, particularly those targeting protein kinases, the nitrogen atom at position 1 (N-1) of the quinazoline ring is a critical hydrogen bond acceptor, often interacting with a methionine residue in the hinge region of the kinase's ATP-binding site. nih.gov The N-3 atom can also participate in hydrogen bonding, sometimes through a water-mediated bridge with threonine residues, further anchoring the inhibitor to the active site. nih.gov

Impact of Substituents on the Quinazoline Ring System

Influence of the Morpholine (B109124) Moiety at the C-2 Position

The morpholine ring at the C-2 position of the quinazoline scaffold is a key structural feature that influences the compound's physicochemical properties and biological activity. The morpholine group, with its inherent polarity and potential for hydrogen bonding via its oxygen atom, can significantly impact aqueous solubility and interactions with biological targets. nih.gov

| Compound/Derivative | Modification | Impact on Activity | Reference |

| 2-Morpholinoquinazoline Series | Varied substitutions on an attached aromatic ring | The morpholine moiety was a consistent feature in compounds showing cytotoxicity against A549, MCF-7, and SHSY-5Y cancer cell lines. | nih.gov |

| 9m | Sulfonamide substituent with a morpholine-containing urea | Potent dual PI3Kα/mTOR inhibitor with good aqueous solubility. | nih.gov |

Role of the Chloro Substituent at the C-4 Position

The chlorine atom at the C-4 position of the quinazoline ring is a crucial element in the SAR of this class of compounds. Its primary role is that of a reactive handle, enabling nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity allows for the facile introduction of a wide array of substituents, particularly amines, at the C-4 position, which is a cornerstone in the synthesis of many biologically active quinazoline derivatives. mdpi.comnih.gov

The high reactivity of the C-4 chloro group is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (N-3), which activates the C-4 position for nucleophilic attack. mdpi.com This regioselectivity is a well-established principle in quinazoline chemistry. mdpi.comnih.gov Beyond its role as a synthetic intermediate, the chloro group itself can contribute to the biological activity profile. In some instances, the presence of a chlorine atom at C-4 can enhance the potency of the molecule. For example, in a series of quinazoline-based inhibitors, 2-chloro substitution was found to be more potent than 2-H or 2-CH3 substitutions in antiproliferative assays. nih.gov

| Reaction Type | Reactant | Product | Significance of C-4 Chloro Group | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | 2,4-dichloroquinazoline (B46505) | 2-chloro-4-aminoquinazoline derivatives | The C-4 chloro is highly reactive and selectively replaced by various amines. | nih.gov |

| Cross-Coupling Reaction | 2,4-dichloro-6-bromoquinazoline | C-4 substituted product | The C-4 chloro is more reactive than the C-6 bromo due to the α-nitrogen effect. | mdpi.com |

Effects of Additional Substitutions on Peripheral Rings and Linkers

The biological activity of 4-chloro-2-morpholinoquinazoline derivatives can be further fine-tuned by introducing additional substituents on the quinazoline ring itself or on linkers attached to the core scaffold. These modifications can impact potency, selectivity, and pharmacokinetic properties.

Substitutions at the C-6 and C-8 positions of the quinazolinone ring with halogen atoms, such as iodine, have been shown to significantly enhance antimicrobial activity. nih.gov The introduction of bulky substituents at the 6 or 7-positions of the quinazoline moiety has been found to increase the potency of anticancer agents targeting tyrosine kinases. mdpi.com Furthermore, the nature of the linker between the quinazoline core and a peripheral ring can be critical. For instance, in a series of 6,7-dimorpholinoalkoxy quinazoline derivatives, compounds with a three-carbon chain linker were more potent against the A431 cell line than those with a two-carbon chain. nih.gov

The type of substituent on a peripheral aromatic ring is also a key determinant of activity. In some series of quinazoline derivatives, electron-withdrawing groups on a terminal phenyl ring led to enhanced inhibitory activity against both EGFR and VEGFR2. nih.gov Conversely, in other series, electron-donating groups on the same ring increased the activity of the compounds. nih.gov

Key Pharmacophoric Features for Target Interactions

Binding Site Analysis and Ligand-Receptor Interactions (e.g., Amino Acid Residues in Kinase Active Sites)

For quinazoline-based kinase inhibitors, the binding mode within the ATP-binding site is a critical determinant of their inhibitory activity. Molecular docking studies and X-ray crystallography have provided detailed insights into these interactions. nih.govmdpi.com A common binding motif involves the quinazoline scaffold settling into the hinge region of the kinase. mdpi.comnih.gov

A crucial interaction is the formation of a hydrogen bond between the N-1 atom of the quinazoline ring and the backbone amide of a methionine residue (e.g., Met793 in EGFR) in the hinge region. nih.govrsc.org The N-3 atom can also form a hydrogen bond, often through a bridging water molecule, with a threonine residue (e.g., Thr790 in EGFR). nih.gov

| Target | Key Interacting Residues | Interaction Type | Quinazoline Moiety/Substituent Involved | Reference |

| EGFR Kinase | Met793 | Hydrogen Bond | N-1 of quinazoline | nih.govrsc.org |

| EGFR Kinase | Thr790 | Water-mediated Hydrogen Bond | N-3 of quinazoline | nih.gov |

| EGFR Kinase | Met790 | Hydrophobic Interaction | Aniline (B41778) at C-4 | mdpi.com |

| Bcl-2 | Not specified | Hydrogen Bonding/Hydrophobic Interactions | Morpholine at C-2 and other parts of the molecule | nih.gov |

| VEGFR-2 Kinase | Cys919 (hinge region) | Hydrogen Bond | Quinazoline core | mdpi.com |

Elucidation of Hydrogen Bonding and Hydrophobic Interactions

The binding affinity of quinazoline derivatives to their biological targets, often protein kinases, is significantly influenced by a network of hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. While direct crystallographic or detailed molecular modeling studies specifically for this compound derivatives are not extensively available in the public domain, valuable insights can be drawn from analyses of analogous structures, such as 4-anilinoquinazoline (B1210976) derivatives.

In many kinase inhibitor complexes, the quinazoline scaffold acts as a crucial anchor. The nitrogen atoms within the quinazoline ring system are key hydrogen bond acceptors. For instance, in related 4-anilinoquinazoline inhibitors, the N1 and N3 atoms of the quinazoline ring are frequently observed to form critical hydrogen bonds with backbone amide protons and side-chain functionalities of amino acid residues in the hinge region of the kinase domain. Specifically, the N1 atom often forms a hydrogen bond with the backbone NH of a conserved methionine residue, while the N3 atom can interact with a threonine residue through a water molecule.

The morpholino group at the 2-position of the quinazoline core primarily contributes to the molecule's solubility and can also engage in hydrogen bonding. The oxygen atom of the morpholine ring is a hydrogen bond acceptor, potentially interacting with water molecules or polar amino acid residues in the solvent-exposed region of the binding site. The morpholine ring itself, while polar, also has hydrophobic surfaces that can contribute to van der Waals interactions.

The substituent at the 4-position plays a pivotal role in defining the potency and selectivity of these compounds, largely through hydrophobic and hydrogen bonding interactions. When an anilino group is present at this position, as in many potent kinase inhibitors, the phenyl ring can occupy a hydrophobic pocket. Substitutions on this aniline ring can further modulate these interactions. For example, the introduction of a hydrogen bond donor, such as a hydroxyl or an amide group, at the para position of the aniline ring has been shown to be critical for forming additional hydrogen bonds with conserved glutamate (B1630785) and aspartate residues in the binding sites of kinases like EGFR and VEGFR-2. These interactions can significantly enhance the inhibitory potency of the compound.

Correlations Between Specific Structural Modifications and Observed Biological Potency

The biological potency of 2-morpholinoquinazoline derivatives can be significantly altered by systematic modifications to the core structure, particularly at the 4-position. By analyzing the biological activity data of a series of related compounds, clear correlations between specific structural features and their resulting potency can be established.

A study on a series of 2-morpholino-4-anilinoquinoline derivatives, which are structurally very similar to the quinazoline series, provides valuable insights into these correlations. In this series, the 4-chloro-2-morpholinoquinoline precursor was reacted with various substituted anilines to generate a library of compounds that were then evaluated for their anticancer activity against the HepG2 cell line. The results, summarized in the table below, demonstrate the profound impact of the substituent on the 4-anilino moiety.

| Compound ID | 4-Position Substituent | IC50 (µM) against HepG2 |

| 3a | 4-(4-methylpiperazin-1-yl)aniline | > 50 |

| 3b | 4-methoxyaniline | 20.34 |

| 3c | 4-fluoroaniline | 11.42 |

| 3d | 4-chloroaniline | 8.50 |

| 3e | 4-(trifluoromethoxy)aniline | 12.76 |

From this data, several key SAR observations can be made:

Impact of Halogen Substitution: The introduction of a halogen atom at the para-position of the 4-anilino ring generally leads to a significant increase in biological potency. Compound 3d , with a chloro substituent, exhibited the lowest IC50 value (8.50 µM), indicating the highest potency in this series. nih.govnih.gov The fluoro-substituted analog, 3c , also showed strong activity with an IC50 of 11.42 µM. nih.govnih.gov This suggests that the electronic and steric properties of the halogen at this position are favorable for binding to the biological target.

Effect of Electron-Donating and Withdrawing Groups: The presence of a methoxy (B1213986) group (3b ), which is electron-donating, resulted in moderate activity (IC50 = 20.34 µM). nih.govnih.gov In contrast, the trifluoromethoxy group (3e ), a strong electron-withdrawing group, also conferred significant potency (IC50 = 12.76 µM). nih.govnih.gov This indicates that a range of electronic properties can be tolerated at this position, but potent activity is often associated with groups that can engage in favorable interactions within the binding pocket.

Influence of Bulky Substituents: The derivative with a large, bulky 4-methylpiperazin-1-yl group at the 4-position of the aniline ring (3a ) was found to be inactive (IC50 > 50 µM). nih.govnih.gov This suggests that there are steric limitations within the binding site, and large substituents at this position may clash with amino acid residues, preventing proper binding and inhibiting activity.

These findings underscore the critical nature of the substituent at the 4-position of the quinazoline (or quinoline) scaffold in determining biological potency. The size, electronic nature, and hydrogen-bonding capacity of this substituent are all key factors that must be optimized to achieve high-affinity binding and potent biological activity.

Computational Methodologies in the Research of 4 Chloro 2 Morpholinoquinazoline

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding how 4-Chloro-2-morpholinoquinazoline derivatives interact with biological targets.

Molecular docking simulations have been extensively used to predict how derivatives of the this compound scaffold bind to various biological targets, including Epidermal Growth Factor Receptor (EGFR), B-cell lymphoma 2 (Bcl-2), Mer Tyrosine Kinase (Mer TK), and Tubulin.

EGFR: Docking studies on 4-anilinoquinazoline (B1210976) derivatives have revealed key interactions with the EGFR binding site. For instance, a hydrogen bond often forms between the N-1 of the quinazoline (B50416) ring and the methionine residue Met793. japsonline.comnih.gov The morpholine (B109124) group, a common substituent, can also form salt bridges with amino acid residues like Asp800 and Glu804. japsonline.com The presence of a chlorine atom can lead to halogen bonds with residues such as Thr790 and Leu788, further stabilizing the complex. japsonline.com Some 2-chloro-4-anilino-quinazoline derivatives have been designed and evaluated as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov

Bcl-2: The anti-apoptotic protein Bcl-2 is another significant target. Molecular docking has been employed to investigate the binding of various compounds to the BH3 domain of Bcl-2, which is crucial for its function in preventing apoptosis. mdpi.comresearchgate.netresearchgate.net The binding of inhibitors to this pocket can promote programmed cell death in cancer cells. mdpi.com While direct docking studies of this compound with Bcl-2 are not extensively detailed in the provided results, the general methodology involves predicting the binding affinity and orientation of ligands within the Bcl-2 binding groove. mdpi.combiotech-asia.org

Mer TK: Although specific docking studies for this compound with Mer TK were not found in the search results, this kinase is a valid target for cancer therapy, and docking simulations are a standard approach to identify potential inhibitors.

Tubulin: Tubulin is a critical protein in cell division, and its inhibitors can be potent anticancer agents. Molecular docking is used to predict how compounds bind to the colchicine (B1669291) site on α-tubulin, disrupting microtubule dynamics. nih.govnih.gov This leads to cell cycle arrest and apoptosis. nih.gov While specific docking results for this compound with tubulin are not detailed, this remains a potential area of investigation.

The analysis of ligand-protein interactions provides a deeper understanding of the binding mechanism. For quinazoline derivatives, key interactions often include:

Hydrogen Bonds: These are crucial for the affinity and specificity of the inhibitor. For example, the nitrogen atoms in the quinazoline core and substituents frequently act as hydrogen bond acceptors, while attached amino or hydroxyl groups can be donors. japsonline.comnih.govnih.gov

Hydrophobic Interactions: The aromatic quinazoline ring system readily participates in hydrophobic interactions with nonpolar residues in the binding pocket of the target protein.

Halogen Bonds: The chlorine atom on the quinazoline scaffold can form halogen bonds, which are noncovalent interactions that can significantly contribute to binding affinity. japsonline.com

Table 1: Predicted Interactions of Quinazoline Derivatives with EGFR

| Interacting Residue | Type of Interaction | Reference |

| Met793 | Hydrogen Bond | japsonline.comnih.gov |

| Ser720 | Hydrogen Bond | japsonline.com |

| Lys728 | Hydrogen Bond | japsonline.com |

| Thr790 | Halogen Bond | japsonline.com |

| Leu788 | Halogen Bond | japsonline.com |

| Asp800 | Salt Bridge | japsonline.com |

| Glu804 | Salt Bridge | japsonline.com |

| Thr766 | Water-mediated H-bond | nih.gov |

| Thr830 | Water-mediated H-bond | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR models are developed to predict the biological activity of novel compounds based on their structural features. For quinazoline derivatives, these models have been used to forecast their potential as antimalarial and anticancer agents. researchgate.netnih.gov The models are typically built using statistical methods like multiple linear regression or partial least squares, and their predictive power is assessed through internal and external validation techniques. nih.gov A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. nih.gov

A key aspect of QSAR studies is the identification of molecular descriptors that have a significant impact on the biological activity of the compounds. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms in a molecule.

Electronic: Pertaining to the distribution of electrons, such as partial charges and orbital energies.

Physicochemical: Including properties like hydrophobicity (logP) and molar refractivity.

For quinazoline derivatives, studies have shown that descriptors related to molecular weight, electrostatic fields, and steric properties are often correlated with their biological activity. researchgate.net The identification of these influential descriptors provides valuable insights for designing more effective analogs. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Quinazoline Derivatives

| Descriptor Type | Example | Influence on Activity | Reference |

| Electronic | Partial charge on specific atoms | Can indicate sites for hydrogen bonding or electrostatic interactions. | researchgate.net |

| Steric | Molecular weight | Can influence how the molecule fits into the binding pocket. | researchgate.net |

| Topological | Connectivity indices | Reflect the branching and shape of the molecule. | nih.gov |

| Physicochemical | LogP | Relates to the hydrophobicity and membrane permeability of the compound. | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes that a molecule or a ligand-protein complex can undergo over time. nih.gov These simulations are particularly useful for understanding the flexibility of both the ligand and the protein, which is often not captured by static docking studies. nih.gov For this compound and its derivatives, MD simulations could be used to:

Assess the stability of the predicted binding poses from molecular docking.

Investigate the conformational changes in the target protein upon ligand binding.

Explore the role of water molecules in mediating ligand-protein interactions.

While the search results did not provide specific examples of MD simulations for this compound, this computational technique is a logical and valuable next step after initial docking and QSAR studies to gain a more comprehensive understanding of the compound's behavior at the molecular level. nih.govnih.gov

Theoretical Studies and Electronic Structure Analysis for Reactivity and Interaction Prediction

While specific theoretical studies and electronic structure analyses dedicated solely to this compound are not extensively documented in publicly available literature, the computational investigation of the broader quinazoline family of compounds is a well-established field. These studies provide a robust framework for predicting the reactivity and interaction of derivatives like this compound. Methodologies such as Density Functional Theory (DFT) are pivotal in this area, offering deep insights into the molecule's electronic properties and behavior.

Computational approaches are instrumental in modern chemistry for understanding molecular structure, reactivity, and potential biological activity. researchgate.net For quinazoline derivatives, these theoretical studies often precede and complement experimental work, guiding synthesis and biological evaluation. nih.govnih.gov

Reactivity and Stability Analysis

A key aspect of theoretical studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are fundamental descriptors of a molecule's reactivity and kinetic stability.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This can correlate with increased biological activity. For instance, in a study of various quinazolinone derivatives, compounds with lower energy gaps were found to be more effective antioxidants. sapub.org

Table 1: Calculated Electronic Properties of Representative Quinazoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

| Quinazolinone Derivative 2 | - | - | 4.690 | B3LYP/6-311G(d,p) |

| Quinazolinone Derivative 5 | - | - | 1.522 | B3LYP/6-311G(d,p) |

Data adapted from a computational study on quinazolinone–vanillin derivatives. sapub.org Note: Specific values for this compound are not available and would require dedicated computational analysis.

Electronic Parameter Calculation

Beyond the HOMO-LUMO gap, a range of electronic parameters can be calculated to predict the reactivity and interaction profile of a molecule. These quantum chemical descriptors offer a more nuanced understanding of the molecule's behavior in a chemical or biological environment.

These parameters are typically derived from the HOMO and LUMO energies and are invaluable for Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a molecule's structure with its biological activity. nih.gov

Table 2: Key Electronic Parameters and Their Significance

| Parameter | Symbol | Significance |

| Ionization Potential | IP | The energy required to remove an electron; indicates susceptibility to electrophilic attack. |

| Electron Affinity | EA | The energy released when an electron is added; indicates susceptibility to nucleophilic attack. |

| Electronegativity | χ | The ability of an atom or molecule to attract electrons. |

| Chemical Hardness | η | A measure of resistance to change in electron distribution or charge transfer. |

| Chemical Softness | S | The reciprocal of chemical hardness; indicates a higher propensity for chemical reactions. |

| Electrophilicity Index | ω | A measure of the electrophilic character of a molecule. |

These parameters are standard in computational chemistry and have been applied to various quinazoline derivatives to predict their reactivity. sapub.org

Molecular Electrostatic Potential (MEP) Mapping

Another powerful computational tool is the generation of a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For a molecule like this compound, an MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the quinazoline ring and the oxygen atom of the morpholine ring, indicating these are likely sites for electrophilic attack or hydrogen bonding. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms. Such maps are crucial for predicting how the molecule might interact with a biological target, such as the active site of an enzyme. sapub.org

Future Directions and Research Perspectives on 4 Chloro 2 Morpholinoquinazoline

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The exploration of novel derivatization strategies for quinazoline-based compounds is a vibrant area of research aimed at enhancing their biological activity. For the broader class of quinazolines, medicinal chemists often focus on substitutions at various positions of the quinazoline (B50416) ring to modulate their pharmacokinetic and pharmacodynamic properties. Common strategies involve the introduction of different functional groups to improve target binding, solubility, and metabolic stability. While no specific derivatization strategies for 4-Chloro-2-morpholinoquinazoline have been documented, the general approach would involve modification of the morpholino group or substitution of the chlorine atom at the 4-position with other moieties to explore structure-activity relationships.

Multi-Target Design Approaches for Complex Biological Pathways

The development of multi-target drugs is a promising strategy for treating complex diseases with multifactorial pathologies, such as cancer and neurodegenerative disorders. nih.govmdpi.com Quinazoline derivatives are recognized as privileged structures in medicinal chemistry and have been investigated as scaffolds for the design of multi-target agents. nih.govnih.gov For instance, certain quinazoline derivatives have been designed to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) involved in cancer progression. nih.gov Another study focused on designing quinazoline derivatives as multi-targeting agents for Alzheimer's disease by inhibiting both cholinesterases and β-secretase. nih.gov While there is no specific research on this compound in this context, its core structure suggests potential for development into a multi-target agent by incorporating pharmacophores known to interact with various biological targets.

Advancements in Computational Guided Drug Design for Quinazoline Derivatives

Computational tools are increasingly integral to the drug discovery process, enabling the rational design and optimization of new drug candidates. nih.gov For quinazoline derivatives, in silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are employed to predict binding affinities, identify key interactions with biological targets, and assess pharmacokinetic properties. nih.gov These computational approaches can guide the synthesis of novel derivatives with improved activity and selectivity. nih.gov Although no computational studies specifically on this compound were found, such methods would be instrumental in exploring its potential biological targets and guiding its derivatization.

Potential for Lead Optimization in Academic Research Settings

Lead optimization is a critical phase in drug discovery that involves refining the structure of a promising hit compound to improve its efficacy, selectivity, and pharmacokinetic profile. wiley.com Academic research plays a significant role in this process, often focusing on the early stages of drug development. The quinazoline scaffold is a frequent subject of lead optimization studies in academic labs due to its synthetic accessibility and versatile biological activity. nih.gov While this compound has not been specifically identified as a lead compound in the reviewed literature, its structure represents a potential starting point for optimization campaigns targeting various diseases.

Emerging Biological Applications and Therapeutic Areas for Further Investigation

The quinazoline core is associated with a wide range of biological activities, and new therapeutic applications for its derivatives continue to emerge. Beyond their well-established roles as anticancer and antimicrobial agents, quinazoline derivatives are being explored for other therapeutic indications. nih.gov Research into novel applications is often driven by the discovery of new biological targets or a deeper understanding of disease pathways. The potential of this compound in new therapeutic areas remains unexplored, awaiting initial biological screening to uncover any novel activities that could be further investigated.

Q & A

Q. What are the key synthetic methodologies for 4-Chloro-2-morpholinoquinazoline, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves chlorination of quinazoline precursors (e.g., 4-hydroxyquinazolines) using phosphorus oxychloride (POCl₃) under reflux, followed by nucleophilic substitution with morpholine. For example, describes a similar route where 4-hydroxyquinaldic acid is treated with POCl₃ to introduce chlorine, followed by coupling with amines. To optimize yields:

- Use anhydrous conditions to prevent hydrolysis of POCl₃ .

- Employ catalytic bases like triethylamine to facilitate morpholine substitution .

- Monitor reaction progress via TLC or HPLC to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm molecular structure via ¹H/¹³C-NMR, focusing on chlorine-induced deshielding in aromatic regions .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS) and fragmentation patterns to distinguish regioisomers .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs, as demonstrated in anthranilic acid derivatives .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store under inert atmospheres (argon/nitrogen) at 2–8°C in amber vials to prevent photodegradation. Avoid aqueous environments due to potential hydrolysis of the chloro substituent .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with exact exchange corrections to model electron distribution and frontier orbitals. shows that including exact exchange terms improves accuracy for systems with halogen atoms. Basis sets like 6-31G(d,p) are sufficient for geometry optimization, while solvent effects (e.g., PCM model) refine dipole moments .

Q. What strategies resolve contradictions in reported biological activities of quinazoline derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., chloro, morpholino) and test against standardized assays (e.g., caspase-3 activation or kinase inhibition ).

- Experimental Controls : Include positive controls (e.g., known kinase inhibitors) and validate purity via HPLC to rule out impurities influencing activity .

Q. How does the morpholino group influence the pharmacokinetic profile of this compound?

- Methodological Answer :

- LogP Studies : Compare partition coefficients of morpholino-containing analogs vs. non-polar substituents to assess lipophilicity.

- Metabolic Stability Assays : Incubate with liver microsomes and quantify metabolites via LC-MS. highlights morpholino’s role in reducing oxidative metabolism .

Q. What computational tools are suitable for docking this compound into kinase targets?

- Methodological Answer : Use molecular docking software (AutoDock Vina, Glide) with flexible ligand sampling. Parameterize chlorine atoms using RESP charges (derived from DFT). Validate poses with molecular dynamics simulations (100 ns) to assess binding stability .

Methodological Challenges & Solutions

Q. How to troubleshoot low yields in the final substitution step with morpholine?

- Solution :

- Replace conventional heating with microwave-assisted synthesis to enhance reaction kinetics .

- Screen alternative solvents (e.g., DMF or acetonitrile) to improve nucleophilicity of morpholine .

Q. Why might biological assay results vary between cell lines, and how to address this?

- Solution :

- Normalize data to cell viability (MTT assay) and use isogenic cell lines to isolate target effects.

- Confirm target engagement via Western blotting (e.g., phosphorylation status of kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.